molecular formula C21H22N2O2S2 B2881658 2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one CAS No. 708285-28-3

2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one

Cat. No. B2881658
CAS RN: 708285-28-3
M. Wt: 398.54
InChI Key: AIAKBXQKVNSFAQ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings. It contains a thieno[2,3-d]pyrimidin-4-one moiety, which is a type of heterocyclic compound that includes sulfur and nitrogen atoms . These types of compounds are often studied for their potential biological activities .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. Heterocyclic compounds like this one often participate in reactions that involve the opening or closing of their rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by factors such as its molecular structure, the nature of its atoms, and the type and arrangement of its bonds. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other substances .

Scientific Research Applications

Thymidylate Synthase Inhibition and Antitumor Activity

A study on 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines highlighted their synthesis as potential inhibitors of thymidylate synthase (TS) and their use as antitumor and/or antibacterial agents. These compounds, including those with a thieno[2,3-d]pyrimidin-4-one structure, showed significant inhibitory effects against human TS, suggesting their potential in cancer treatment due to the crucial role of TS in DNA synthesis. Notably, analogues with specific substituents demonstrated more potent inhibitory effects than some previously studied compounds, underscoring their relevance in developing new antitumor therapies (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).

Dual Inhibition of TS and Dihydrofolate Reductase

Further research into classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates revealed their potential as dual inhibitors of TS and dihydrofolate reductase (DHFR). These enzymes are critical for nucleotide synthesis, and their inhibition can disrupt DNA replication and repair, making these compounds valuable in cancer therapy and antibacterial treatments. Among the synthesized compounds, some showed outstanding potency as dual inhibitors, indicating the promise of this scaffold for developing therapies targeting multiple pathways simultaneously (Gangjee, Qiu, Li, & Kisliuk, 2008).

Anti-HIV-1 Activity

The synthesis of new 2-[2-(3,5-dimethylphenoxy)ethyl]thio derivatives of pyrimidin-4(3H)-one, including variations with different substituents at positions 5 and 6 of the pyrimidine ring, was explored for their anti-HIV-1 activity. These compounds demonstrated virus-inhibiting properties against type 1 human immunodeficiency virus (HIV-1) in vitro, suggesting their potential application in antiviral therapy (Novikov, Ozerov, Sim, & Buckheit, 2004).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the biological system with which it interacts. Many heterocyclic compounds are biologically active and can interact with various enzymes and receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the manner in which it is handled and stored. Proper safety precautions should always be taken when working with chemical substances .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its properties, and investigation of its potential biological activities. This could include in vitro and in vivo studies to evaluate its potential therapeutic effects .

properties

IUPAC Name

2-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S2/c1-6-9-23-20(25)18-14(4)15(5)27-19(18)22-21(23)26-11-17(24)16-8-7-12(2)13(3)10-16/h6-8,10H,1,9,11H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIAKBXQKVNSFAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one

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